molecular formula C7H7N3O B573905 5-(1-Isocyanatoethyl)pyrimidine CAS No. 179322-40-8

5-(1-Isocyanatoethyl)pyrimidine

Cat. No.: B573905
CAS No.: 179322-40-8
M. Wt: 149.153
InChI Key: IUSDHOYIFJSDFX-UHFFFAOYSA-N
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Description

5-(1-Isocyanatoethyl)pyrimidine (CAS: 179322-40-8) is a pyrimidine derivative featuring an isocyanato (-NCO) functional group attached to the ethyl side chain at the 5-position of the pyrimidine ring (C₇H₇N₃O) .

Properties

CAS No.

179322-40-8

Molecular Formula

C7H7N3O

Molecular Weight

149.153

IUPAC Name

5-(1-isocyanatoethyl)pyrimidine

InChI

InChI=1S/C7H7N3O/c1-6(10-5-11)7-2-8-4-9-3-7/h2-4,6H,1H3

InChI Key

IUSDHOYIFJSDFX-UHFFFAOYSA-N

SMILES

CC(C1=CN=CN=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Functional Groups and Reactivity

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituent at 5-Position Key Functional Groups Reactivity/Applications
5-(1-Isocyanatoethyl)pyrimidine Ethyl isocyanato -NCO High reactivity for crosslinking
5-(3-Substituted-Thiophene)pyrimidines (e.g., 3a-d) Thiophene derivatives -C=O (trione), thiophene Antimicrobial, DNA-binding
5-(2-Haloethyl)pyrimidines (e.g., chloro/iodo derivatives) Haloethyl (Cl, I) -Cl, -I Enhanced lipophilicity; potential radiopharmaceuticals
5-(Arylmethylideneamino)-4-benzimidazolylpyrimidines Benzimidazole-aryl hybrids -NH, benzimidazole Anticancer, kinase inhibition

Key Differences :

  • This compound: The -NCO group enables nucleophilic reactions (e.g., with amines or alcohols), making it useful in polymer chemistry.
  • Thiophene-substituted pyrimidines (3a-d) : These compounds exhibit strong DNA interaction (groove/electrostatic binding) and cytotoxicity (e.g., 3a: 23.68% cell viability in MCF-7 cells). Their -C=O groups enhance hydrogen bonding with biological targets .
  • The iodine derivative in showed one-dimensional chain formation via N–H···O hydrogen bonds, influencing crystal packing .
Antimicrobial Activity
  • Thiophene derivatives (3b, 3e) : Showed superior antibacterial activity against E. coli and S. aureus compared to ciprofloxacin (inhibition zones: 18–22 mm) .
  • This compound: No direct data, but isocyanates are generally reactive and may exhibit toxicity rather than selective antimicrobial effects.
Cytotoxicity
  • Thiophene derivatives : Compound 3a reduced MCF-7 cell viability to 23.68% via DNA interaction and apoptosis .
  • Haloethyl pyrimidines: Limited cytotoxicity data, but halogenation often enhances anticancer activity .
  • Isocyanatoethyl derivative : Unreported, though isocyanates may induce cytotoxicity through protein crosslinking.
DNA Binding
  • Thiophene derivatives : Bind CT-DNA via groove/electrostatic interactions (ΔTₘ: 4–6°C), stabilizing DNA-complex structures .
  • Isocyanatoethyl derivative : Likely binds DNA through covalent modifications (e.g., -NCO reacting with DNA bases), but this could lead to mutagenicity .

Pharmacokinetic and ADME Properties

  • Thiophene derivatives : Exhibit good oral bioavailability (75–80%), low toxicity (LD₅₀ > 500 mg/kg), and compliance with Lipinski’s rules .

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